2-(4-chloro-3-methylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide is a complex organic compound with a unique structure that includes multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the fluorinated side chain: The phenoxy intermediate is then reacted with a fluorinated reagent to introduce the tetrafluoro and hexafluoro groups.
Final coupling: The final step involves coupling the fluorinated intermediate with an acetamide derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetamide group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing multiple halogen atoms.
Biology: It may be used in studies involving enzyme inhibition or as a probe for understanding biological pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of advanced materials, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound’s multiple halogen atoms and functional groups allow it to bind to various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A simpler compound with a similar phenoxy structure but lacking the extensive fluorination.
Mecoprop-P: ®-2-(4-chloro-2-methylphenoxy)propionic acid, another compound with a similar phenoxy structure used as a herbicide.
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide is unique due to its extensive fluorination, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high stability, resistance to degradation, and specific interactions with biological targets.
Properties
Molecular Formula |
C21H13ClF13NO4 |
---|---|
Molecular Weight |
625.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[3-[1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl]phenyl]acetamide |
InChI |
InChI=1S/C21H13ClF13NO4/c1-10-7-13(5-6-14(10)22)38-9-15(37)36-12-4-2-3-11(8-12)16(23,24)18(27,28)39-19(29,30)17(25,26)20(31,32)40-21(33,34)35/h2-8H,9H2,1H3,(H,36,37) |
InChI Key |
MKSAKDMTNVEAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl |
Origin of Product |
United States |
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